4-tert-butyl-N-[4-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]benzamide
Overview
Description
4-tert-butyl-N-[4-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]benzamide is a useful research compound. Its molecular formula is C37H35ClN4O2 and its molecular weight is 603.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 602.2448541 g/mol and the complexity rating of the compound is 986. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Polymer Applications
- The synthesis of polyamides with flexible main-chain ether linkages, which incorporate elements like 4-tert-butyl, has been explored for their solubility and thermal stability properties. These materials show promise in creating transparent, flexible, and tough films, suitable for high-temperature applications (Hsiao, Yang, & Chen, 2000).
Catalysis and Asymmetric Hydrogenation
- Compounds with tert-butyl groups, similar to 4-tert-butyl derivatives, have been used in the development of phosphine ligands for rhodium-catalyzed asymmetric hydrogenation. These ligands demonstrate high catalytic activities and enantioselectivities, crucial for producing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Nucleophilic Substitutions and Radical Reactions
- tert-Butyl phenylazocarboxylates, which share structural similarities with the query compound, are versatile in synthetic organic chemistry. Their benzene ring can undergo various modifications through nucleophilic substitutions and radical reactions, expanding their applicability in chemical synthesis (Jasch, Höfling, & Heinrich, 2012).
Chemical Stability and Reaction Pathways
- The stability and reactivity of compounds containing elements like 4-tert-butyl have been studied. Investigations into their potential to generate reactive intermediates, such as oxenium ions, provide insights into their chemical behavior under various conditions (Novak et al., 2007).
Reductive Cleavage of Aromatic Carboxamides
- The reductive cleavage of aromatic N-benzyl carboxamides and tert-butyl acylcarbamates, which can be structurally related to the query compound, has been explored. This process is significant for the formation of protected amines, a key step in various chemical syntheses (Ragnarsson, Grehn, Maia, & Monteiro, 2001).
Properties
IUPAC Name |
N-[(Z)-1-[4-[(4-tert-butylbenzoyl)amino]phenyl]ethylideneamino]-8-chloro-2-(4-ethylphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35ClN4O2/c1-6-24-10-12-26(13-11-24)33-22-31(30-8-7-9-32(38)34(30)40-33)36(44)42-41-23(2)25-16-20-29(21-17-25)39-35(43)27-14-18-28(19-15-27)37(3,4)5/h7-22H,6H2,1-5H3,(H,39,43)(H,42,44)/b41-23- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRDOUFHCPOOKX-PTZDRTPLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NN=C(C)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)N/N=C(/C)\C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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